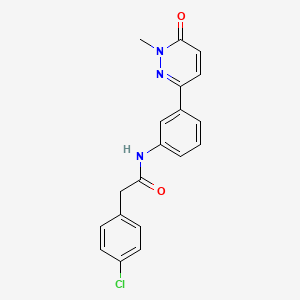

2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-23-19(25)10-9-17(22-23)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBXVHZIZAADFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a derivative of pyridazine, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 374.85 g/mol. The presence of the 4-chlorophenyl and pyridazinone moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, a related compound was shown to inhibit glioma cell growth effectively. Research demonstrated that derivatives containing the 4-chlorophenyl group displayed promising activity against glioblastoma cell lines by targeting the AKT signaling pathway, which is crucial in cancer progression .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 4j | U87MG (Glioma) | 12 | AKT2 Inhibition |

| Compound X | A549 (Lung Cancer) | 15 | Apoptosis Induction |

| Compound Y | MCF7 (Breast Cancer) | 20 | Cell Cycle Arrest |

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity. In vitro studies have shown that it can inhibit specific kinases involved in tumor growth and survival. For example, the inhibition of AKT2 (PKBβ) was confirmed through biochemical assays, indicating its role as a potential therapeutic agent in targeting malignancies characterized by aberrant AKT signaling .

Anti-inflammatory Properties

In addition to its anticancer potential, compounds with similar structures have been reported to exhibit anti-inflammatory effects. The presence of the chlorophenyl moiety may enhance the compound's ability to modulate inflammatory pathways, although specific studies on this compound are still needed.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyridazine derivatives for their biological activities:

- Study on Glioblastoma Cells : A recent investigation highlighted that a pyridazine derivative inhibited neurosphere formation in patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells. This selectivity underscores its potential as a targeted therapy in oncology .

- Kinase Profiling : In a comprehensive kinase screening involving 139 different kinases, compounds structurally related to 2-(4-chlorophenyl)-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide demonstrated selective inhibition of AKT isoforms, particularly AKT2, which is implicated in various cancers .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Chlorophenyl-Acetamide Motifs

a. 3-Chloro-N-phenyl-phthalimide (Fig. 1, ): This compound shares a chlorophenyl group but replaces the acetamide linker with a phthalimide ring. The phthalimide system is rigid and planar, favoring π-π stacking interactions, whereas the acetamide group in the target compound offers conformational flexibility and hydrogen-bonding capacity. The phthalimide derivatives are primarily used as monomers for polyimide synthesis , whereas acetamide derivatives are more common in medicinal chemistry due to their bioavailability.

b. 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide (): This compound features a similar 4-chlorophenyl-acetamide backbone but incorporates an acryloyl-phenoxy substituent. The diphenylamine moiety in this analogue may enhance lipophilicity compared to the pyridazinone-containing target molecule.

Crystallographic Considerations

While crystallographic data for the target compound are absent in the evidence, tools like SHELXL and WinGX () are standard for resolving complex structures. The pyridazinone ring’s planarity and hydrogen-bonding sites may facilitate crystal packing, analogous to the anisotropic displacement observed in phthalimide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.